N-(2,5-difluorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O2/c1-11-7-14(4-6-15(11)23)26-20-25-12(2)8-18-28-29(21(32)30(18)20)10-19(31)27-17-9-13(22)3-5-16(17)24/h3-9H,10H2,1-2H3,(H,25,26)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDPVYZXQZKSBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC(=C(C=C3)F)C)CC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorinated phenyl groups. Common reagents used in these reactions include fluorinated anilines, acyl chlorides, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as catalytic hydrogenation and halogenation are employed to introduce the necessary functional groups efficiently. The use of advanced purification methods, including chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. The presence of the triazolo-pyrimidine moiety is associated with various anticancer properties. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in tumor growth and metastasis.
Case Study:
A study demonstrated that triazolo-pyrimidines exhibit potent inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation and survival. The compound's ability to modulate these pathways suggests its potential as a therapeutic agent against various cancers, including melanoma and non-small cell lung cancer .
Antiviral Properties
The compound's structural similarity to other known antiviral agents positions it as a candidate for further investigation against viral infections. Specifically, compounds derived from triazolo-pyrimidine frameworks have shown efficacy in inhibiting viral replication mechanisms.
Research Insight:
A patent describes related compounds that act as inhibitors of HIV integrase, highlighting the potential for N-(2,5-difluorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide to be explored for similar antiviral applications .
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor, particularly targeting kinases involved in various signaling pathways. The inhibition of such enzymes can lead to therapeutic benefits in diseases characterized by aberrant kinase activity.
Example:
Inhibitors of the fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR) have been developed based on similar chemical structures. These receptors play critical roles in angiogenesis and tumor growth .
Synthesis and Derivative Development
The synthesis of this compound serves as a platform for developing new derivatives with enhanced biological activity. Exploring variations in the molecular structure can lead to compounds with improved potency and selectivity.
Research Findings:
A review highlighted various synthetic routes for pyridopyrimidine derivatives and their biological activities. The ability to modify functional groups can significantly impact the pharmacological profile of these compounds .
Potential in Neurological Disorders
Emerging research suggests that compounds with similar structures may have implications in treating neurological disorders through modulation of glutamate receptors or other neuroactive pathways.
Recent Studies:
Investigations into allosteric modulators of metabotropic glutamate receptors indicate that such compounds can influence neurotransmission and may provide therapeutic avenues for conditions like schizophrenia or depression .
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural Analogs with Triazolo[4,3-c]Pyrimidine Core
N-(2,5-Dimethylphenyl)-2-{5-[(4-Fluorophenyl)Amino]-7-Methyl-3-Oxo[1,2,4]Triazolo[4,3-c]Pyrimidin-2(3H)-yl}Acetamide () shares the same core but differs in substituents:
- N-Aryl Group : 2,5-Dimethylphenyl (vs. 2,5-difluorophenyl in the target compound).
- Amino Substituent: 4-Fluorophenyl (vs. 4-fluoro-3-methylphenyl).
- Molecular Formula : C₂₂H₂₁FN₆O₂ (420.45 g/mol) vs. C₂₁H₁₇F₃N₆O₂ (442.17 g/mol).
Key Implications :
- The difluorophenyl group in the target compound increases electronegativity and may enhance binding affinity to polar enzyme pockets compared to dimethylphenyl.
- The 3-methyl group on the amino substituent improves lipophilicity (clogP ≈ 2.8 vs.
Thieno[3,2-d]Pyrimidine Derivatives
N-(2,5-Difluorophenyl)-2-[7-(4-Methoxyphenyl)-4-Oxothieno[3,2-d]Pyrimidin-3(4H)-yl]Acetamide () replaces the triazolo-pyrimidine core with a thieno-pyrimidine system:
- Core Structure: Thieno[3,2-d]pyrimidine (sulfur-containing) vs. triazolo[4,3-c]pyrimidine (nitrogen-rich).
- Substituents : 4-Methoxyphenyl (electron-donating) vs. 4-fluoro-3-methylphenyl (electron-withdrawing).
- Molecular Formula : C₂₁H₁₆F₂N₄O₃S (466.44 g/mol).
Key Implications :
Pyrazolo[3,4-d]Pyrimidine and Benzothiazine Analogs
Compounds such as N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluorophenyl)Acetamide () and 2-(3,4-Dimethyl-5,5-Dioxo-2H,4H-Pyrazolo[4,3-c][1,2]Benzothiazin-2-yl)-N-(2-Fluorobenzyl)Acetamide () highlight heterocyclic diversity:
- Benzothiazine : Sulfur and nitrogen-rich core with a sulfone group, enhancing oxidative stability.
Key Implications :
- Chromen-4-one () introduces fluorescence properties, useful in cellular imaging but may complicate pharmacokinetics.
- Sulfone groups () improve solubility but may reduce membrane permeability .
Analytical Methods for Structural Comparison
Molecular networking via LC-MS/MS and cosine scoring () enables rapid dereplication of analogs. For example:
Biological Activity
N-(2,5-difluorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide, also known by its CAS number 1251710-86-7, is a synthetic compound that has garnered interest for its potential biological activities. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 442.4 g/mol |
| CAS Number | 1251710-86-7 |
The structure features a triazolo-pyrimidine core, which is often associated with various biological activities, particularly in cancer therapy and enzyme inhibition.
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have demonstrated the ability to inhibit DHFR, an enzyme critical for DNA synthesis. By inhibiting this enzyme, the compound may disrupt the synthesis of nucleotides necessary for cell proliferation, particularly in cancer cells .
- Kinase Inhibition : The compound may also interact with various kinases involved in signaling pathways that regulate cell growth and survival. Kinase inhibitors are important in cancer treatment as they can block signals that lead to tumor growth .
- Antitumor Activity : Preliminary studies suggest that derivatives of triazolo-pyrimidines can exhibit significant antitumor effects. This is likely due to their ability to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways .
Therapeutic Potential
The therapeutic potential of this compound is being explored in various contexts:
- Cancer Treatment : As a potential anticancer agent, it may be effective against specific types of tumors by targeting pathways involved in cell division and survival.
- Autoimmune Diseases : Compounds with similar structures have been studied for their effects on immune modulation and may provide therapeutic benefits in autoimmune conditions .
Study 1: Antitumor Efficacy
In a study examining the efficacy of triazolo-pyrimidine derivatives against various cancer cell lines, this compound demonstrated significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Study 2: Kinase Inhibition Profile
Another study focused on the kinase inhibition profile of this compound revealed that it effectively inhibited several key kinases involved in cancer progression. The results indicated a dose-dependent inhibition of MAPK pathways, which are vital for cellular responses to growth factors and stress .
Q & A
Q. What are the key synthetic challenges in preparing this compound?
The synthesis involves multi-step reactions requiring precise control of regioselectivity and functional group compatibility. Key challenges include:
- Coupling the triazolo[4,3-c]pyrimidinone core with fluorinated aromatic amines, which demands anhydrous conditions and catalysts like Pd(PPh₃)₄ to minimize side reactions .
- Optimizing acetamide linkage formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) at 0–5°C to prevent racemization .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) is critical due to polar byproducts. Purity >95% is confirmed via HPLC .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C/¹⁹F NMR : Assigns fluorine positions (δ 110–125 ppm for aromatic F) and confirms acetamide NH (δ 8.2–8.5 ppm) .
- HRMS (ESI+) : Validates molecular weight (e.g., [M+H]+ calc. 483.15; observed 483.14) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at 1680–1700 cm⁻¹) and triazole C=N (1600 cm⁻¹) .
Q. What initial biological screening assays are recommended?
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) at 10 µM, using ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination over 48–72 hours .
- Solubility : Measure in PBS (pH 7.4) and DMSO to guide in vivo dosing .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
Discrepancies in IC₅₀ values (e.g., 15 µM vs. 30 µM) may arise from:
- Assay conditions : Varying ATP concentrations (e.g., 1 µM vs. 10 µM) in kinase assays alter competitive inhibition .
- Compound stability : Degradation in aqueous buffers (e.g., hydrolysis of acetamide) can reduce potency. Stability studies via LC-MS over 24 hours are advised .
- Impurity profiles : Byproducts from incomplete coupling steps (e.g., unreacted amine) may interfere. Orthogonal HPLC methods (C18, 0.1% TFA) improve resolution .
Q. What strategies optimize yield in the final coupling step?
- Solvent selection : DMF > DCM for solubility of fluorinated intermediates (yield increases from 45% to 68%) .
- Temperature control : Maintain 0°C during carbodiimide activation to suppress epimerization .
- Catalytic additives : DMAP (5 mol%) accelerates acyl transfer, reducing reaction time from 12h to 6h .
Q. How is structure-activity relationship (SAR) analyzed for this compound?
- Fluorine substitution : Compare 2,5-difluorophenyl vs. 4-fluorophenyl analogs. The 2,5-difluoro derivative shows 3x higher EGFR inhibition due to enhanced hydrophobic interactions .
- Triazole core modifications : Replace triazolo[4,3-c]pyrimidinone with triazolo[1,5-a]pyrimidine. Reduced activity (IC₅₀ >50 µM) confirms the original scaffold’s superiority .
Q. What computational methods predict target binding modes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
